molecular formula C23H41N9O7 B12584107 L-Serylglycyl-L-lysyl-L-histidyl-L-lysine CAS No. 647375-84-6

L-Serylglycyl-L-lysyl-L-histidyl-L-lysine

Cat. No.: B12584107
CAS No.: 647375-84-6
M. Wt: 555.6 g/mol
InChI Key: HOCWFENPOWVPGY-XSLAGTTESA-N
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Description

L-Serylglycyl-L-lysyl-L-histidyl-L-lysine is a synthetic tetrapeptide offered for research purposes. The sequence of this compound suggests potential for interaction with metal ions and biological membranes, given the presence of charged (lysine) and metal-binding (histidine) amino acids. One source identifies a peptide with this sequence as a fragment of histone H4, specifically spanning residues 2-21, though the full sequence is significantly longer . This may indicate a role in epigenetic or chromatin-related research, but the specific biological activity, mechanism of action, and primary research applications for the isolated tetrapeptide require further experimental characterization. This product is provided for laboratory research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to inquire for specific availability, pricing, and custom synthesis options.

Properties

CAS No.

647375-84-6

Molecular Formula

C23H41N9O7

Molecular Weight

555.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C23H41N9O7/c24-7-3-1-5-16(30-19(34)11-28-20(35)15(26)12-33)21(36)32-18(9-14-10-27-13-29-14)22(37)31-17(23(38)39)6-2-4-8-25/h10,13,15-18,33H,1-9,11-12,24-26H2,(H,27,29)(H,28,35)(H,30,34)(H,31,37)(H,32,36)(H,38,39)/t15-,16-,17-,18-/m0/s1

InChI Key

HOCWFENPOWVPGY-XSLAGTTESA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CO)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for synthesizing peptides like L-Serylglycyl-L-lysyl-L-histidyl-L-lysine. The process involves several key steps:

  • Coupling : Protected amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (Dicyclohexylcarbodiimide) and then sequentially added to a resin-bound peptide chain.

  • Deprotection : After each coupling step, protective groups on the amino acids are removed using trifluoroacetic acid (TFA), allowing the next amino acid to be added.

  • Cleavage and Purification : Once the desired peptide chain is assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve the required purity level.

Industrial Production Techniques

In industrial settings, SPPS is often automated to increase efficiency and scale. Key aspects include:

  • Automated Synthesizers : These machines facilitate rapid synthesis by automating the coupling and deprotection steps.

  • Large-Scale Purification : Techniques such as preparative HPLC are employed to ensure high purity of the final product.

Reaction Types

This compound can undergo various chemical reactions that affect its properties:

  • Oxidation : The histidine residue can be oxidized under specific conditions, leading to oxo-histidine derivatives.

  • Reduction : Reducing agents like dithiothreitol (DTT) can cleave disulfide bonds if present.

  • Substitution : Amino acid residues can be substituted with analogs to create derivatives with altered properties.

Common Reagents and Conditions

Reaction Type Reagents Used Conditions
Oxidation Hydrogen peroxide or other oxidants Varies based on substrate
Reduction DTT or TCEP Mild conditions
Substitution Amino acid derivatives Protecting groups required

This compound has been studied for various applications:

  • Biological Research : Investigated for roles in cellular signaling pathways and protein interactions.

  • Therapeutic Potential : Explored for immunosuppressive effects and anxiety reduction.

  • Industrial Uses : Incorporated into cosmetic formulations due to its skin-healing properties.

The preparation of this compound primarily utilizes solid-phase peptide synthesis, complemented by various chemical modifications to enhance its functionality. Continued research into its synthesis and applications holds promise for advancements in both scientific understanding and practical uses in medicine and industry.

Chemical Reactions Analysis

Types of Reactions

L-Serylglycyl-L-lysyl-L-histidyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized under certain conditions, leading to the formation of oxo-histidine derivatives.

    Reduction: The peptide can be reduced using agents like DTT (dithiothreitol) to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Amino acid derivatives with appropriate protecting groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to oxo-histidine, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Serylglycyl-L-lysyl-L-histidyl-L-lysine has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including immunosuppression and anxiety reduction.

    Industry: Utilized in cosmetic formulations for its skin-healing and anti-aging properties.

Mechanism of Action

The mechanism of action of L-Serylglycyl-L-lysyl-L-histidyl-L-lysine involves its interaction with specific molecular targets and pathways. It can bind to receptors on the cell surface, initiating signaling cascades that lead to various biological effects. For example, its immunosuppressive action may involve the inhibition of pro-inflammatory cytokines, while its anxiolytic effect could be mediated through modulation of neurotransmitter systems.

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares key features of L-Serylglycyl-L-lysyl-L-histidyl-L-lysine analogues:

Compound Name Sequence Molecular Weight Key Functions Evidence Sources
Glycyl-L-histidyl-L-lysine (GHL) Gly-His-Lys 336.37 g/mol Stimulates KB/HeLa cell growth; mast cell chemoattractant
N-Formylmethionylleucylphenylalanine fMLP 438.52 g/mol Neutrophil/mast cell chemoattractant
L-Lysyl-L-lysyl-L-lysine (Trilysine) Lys-Lys-Lys 403.53 g/mol Antimicrobial potential; structural studies
Valylglycylserylglutamic acid Val-Gly-Ser-Glu 404.41 g/mol Weak eosinophil chemotactic activity
L-Phenylalanyl... ( peptide) Complex sequence 1031.21 g/mol Unspecified in evidence; likely signaling roles

Functional Specificity and Mechanisms

  • Chemoattraction: Attracts mast cells in vitro and in vivo, with maximal activity at 10⁻⁷–10⁻⁹ M concentrations. Its protease sensitivity (destroyed by Streptomyces griseus protease) underscores structural specificity . Structural Requirements: Substituting any residue (e.g., replacing glycine with valine) abolishes activity, as seen in inactive analogues like valylglycylserylglutamic acid .
  • N-Formylmethionylleucylphenylalanine (fMLP) :

    • Shares chemoattractant activity with GHL but targets neutrophils and mast cells via formyl peptide receptors, indicating divergent signaling pathways despite overlapping functions .
  • Trilysine (Lys-Lys-Lys) :

    • Exhibits antimicrobial properties due to its cationic nature but lacks the histidine-mediated pH buffering capacity seen in GHL, reducing versatility in biological environments .

Molecular Weight and Bioactivity Trends

  • Low-Molecular-Weight Peptides (300–500 g/mol): GHL (336 g/mol) and fMLP (438 g/mol) exhibit potent bioactivity at nanomolar concentrations, likely due to efficient membrane permeability and receptor binding . Larger peptides (>1000 g/mol, e.g., and compounds) may have specialized roles in protein-protein interactions or structural stabilization but require further functional characterization .

Research Findings and Clinical Implications

GHL Analogues in Therapeutic Development

  • Cancer Therapy : GHL derivatives are proposed to regulate tumor neovascularization by modulating mast cell recruitment, a critical step in angiogenesis .

Limitations of Current Evidence

  • No direct studies on this compound were identified in the provided evidence. Functional predictions are extrapolated from shorter peptides (e.g., GHL) and lysine/histidine-rich sequences.
  • Longer peptides (e.g., ’s 1031 g/mol compound) lack mechanistic data, emphasizing the need for targeted research on tetrapeptide systems.

Biological Activity

L-Serylglycyl-L-lysyl-L-histidyl-L-lysine is a synthetic peptide that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a tetrapeptide composed of four amino acids: serine, glycine, lysine, and histidine. Its structure is significant as it may influence its biological functions, particularly in antioxidant activity, neuroprotection, and cellular signaling.

Biological Activities

1. Antioxidant Properties
Research indicates that similar peptides, such as glycyl-L-histidyl-L-lysine (GHK), exhibit strong antioxidant properties. GHK has been shown to reduce reactive oxygen species (ROS) levels and protect cells from oxidative stress. Studies demonstrated that GHK can diminish hydroxyl and peroxyl radicals effectively, suggesting that this compound may share similar antioxidant capabilities .

2. Neuroprotective Effects
The peptide's ability to bind metal ions like copper and zinc has been investigated in relation to neurodegenerative diseases. Excessive metal ions can lead to cell death through mechanisms such as cuproptosis, where copper accelerates protein aggregation. Research has shown that GHK can prevent copper-induced cell death by reducing its redox activity and inhibiting protein aggregation . This suggests that this compound might also confer neuroprotective benefits.

3. Wound Healing and Tissue Regeneration
Similar peptides have demonstrated significant effects on wound healing and tissue regeneration. GHK has been reported to enhance collagen synthesis and promote angiogenesis, which are critical processes in wound healing . The structural similarities of this compound imply it could possess analogous regenerative properties.

Case Studies

Case Study 1: Antioxidant Activity in Cell Models
In a controlled study using Caco-2 cells, GHK was shown to significantly reduce ROS levels induced by tert-butyl hydroperoxide at concentrations as low as 10 µM. The study utilized flow cytometry and electron spin resonance techniques to quantify oxidative stress markers .

Case Study 2: Neuroprotection Against Metal Ion Toxicity
A recent investigation into the effects of GHK on metal-induced cytotoxicity revealed that it could effectively bind copper ions, thereby mitigating their harmful effects on neuronal cells. This study highlights the potential for this compound in treating conditions characterized by metal ion toxicity .

Research Findings Summary

Biological Activity Mechanism Study Reference
Antioxidant ActivityReduces ROS levels; diminishes hydroxyl and peroxyl radicals
NeuroprotectionBinds copper; prevents aggregation-induced cell death
Wound HealingEnhances collagen synthesis; promotes angiogenesis

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